molecular formula C21H23ClFNO2 B065202 Haloperidol CAS No. 177716-59-5

Haloperidol

Numéro de catalogue B065202
Numéro CAS: 177716-59-5
Poids moléculaire: 375.9 g/mol
Clé InChI: LNEPOXFFQSENCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Haloperidol synthesis involves intricate chemical processes that contribute to its potency and effectiveness. Notably, the single-step synthesis of [18F]haloperidol through an 18F-for-Cl exchange reaction demonstrates the compound's adaptable nature for PET imaging applications, highlighting its versatility beyond therapeutic uses (Hashizume et al., 1997). Additionally, the enantioselective synthesis of reduced haloperidol, a notable metabolite, underscores the compound's complex stereochemistry and its impact on biological activity (Jaén et al., 1991).

Molecular Structure Analysis

The synthesis and study of sila-haloperidol, a silicon analogue of haloperidol, reveal the impact of atomic substitution on the compound's pharmacological properties. This modification not only alters its receptor subtype selectivities but also its physicochemical and pharmacokinetic profiles, offering valuable insights into the role of molecular structure in drug action (Tacke et al., 2008).

Chemical Reactions and Properties

Haloperidol's chemical reactivity is exemplified by its interaction with porcine liver esterase, leading to the synthesis of haloperidol prodrugs with varying hydrolysis rates. This interaction underscores the compound's potential for transdermal delivery enhancement, showcasing its chemical versatility and adaptability (Morris et al., 2008).

Physical Properties Analysis

Haloperidol's physical properties, including its solubility and stability, play crucial roles in its formulation and delivery. Its slight solubility in water and stability in various formulations highlight the challenges and considerations in developing effective haloperidol-based treatments (Demoen, 1961).

Chemical Properties Analysis

The inhibition of neuronal nitric oxide synthase activity by haloperidol, preventing electron transfer, demonstrates the compound's influence on cellular mechanisms beyond its primary antipsychotic action. This effect suggests haloperidol's broader biochemical impacts, contributing to our understanding of its pharmacodynamics (Iwahashi et al., 1996).

Applications De Recherche Scientifique

  • Transdermal Delivery and Biodistribution :

    • Penetration enhancer-containing spanlastics (PECSs) were developed for transdermal delivery of haloperidol, improving its bioavailability by circumventing hepatic first-pass metabolism. These formulations showed sustained release patterns, longer circulation duration, and higher brain levels than oral formulations, suggesting potential for maintenance therapy with reduced dosage and administration frequency (Fahmy et al., 2017).
  • Oxidative Stress in the Brain :

    • Haloperidol treatment increased oxidative stress markers in rat brains, affecting areas such as the striatum and hippocampus. This suggests a role of reactive oxygen species in the neurotoxic effects of haloperidol (Polydoro et al., 2004).
  • Interaction with Ascorbic Acid :

    • Ascorbic acid enhanced the antiamphetamine and cataleptogenic effects of haloperidol, suggesting its role in modulating the behavioral effects of haloperidol and related drugs (Rebec et al., 1985).
  • Effect on Tardive Dyskinesia and Oxidative Stress :

    • Alpha lipoic acid was shown to mitigate haloperidol-induced tardive dyskinesia and oxidative stress in rats, indicating potential for protective treatments against these side effects (Thaakur & Himabindhu, 2009).
  • Pharmacokinetics and Toxicity Monitoring :

    • Monitoring serum haloperidol levels is important due to its varied toxic side effects, such as tardive dyskinesia, extrapyramidal symptoms, and neuroleptic malignant syndrome. Understanding its pharmacokinetics, including absorption, distribution, metabolism, and excretion, is crucial for effective and safe treatment (Lawson, 1994).
  • Cardiovascular Effects :

    • Intravenous haloperidol administration has been associated with cardiovascular side effects like hypotension, arrhythmias, and QT interval prolongation. Torsade de pointes, a severe arrhythmia, is a particularly concerning risk (Hassaballa & Balk, 2003).
  • Genetic and Pharmacological Interactions :

    • CYP2D6 and CYP3A genetic polymorphisms were found to influence haloperidol equilibrium concentration in patients with alcohol use disorder, highlighting the importance of individual genetic makeup in treatment response (Sychev et al., 2017).
  • Spatial Memory Deficits :

    • Chronic haloperidol treatment in mice caused spatial memory deficits and upregulated D1 and D2 receptors in the caudate putamen, suggesting a negative impact on spatial learning and memory (Xu, Yang & Rose, 2012).
  • Therapeutic Drug Monitoring :

    • Serum concentration monitoring of haloperidol in patients with acute schizophrenia can optimize clinical application and therapeutic outcomes. The therapeutic window for haloperidol serum concentration was determined, aiding in dose adjustment and interpretation (Ulrich et al., 1998).
  • Effects on Neuronal Plasticity :

    • Haloperidol treatment in differentiated NG-108 cells resulted in changes in calcium levels in various cell compartments, which might be responsible for alterations in cellular plasticity. This suggests a mechanism by which haloperidol could affect brain function at the cellular level (Kubíčková et al., 2017).

Safety And Hazards

Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death .

Orientations Futures

Two recent randomized, placebo-controlled trials assessed the efficacy and safety of haloperidol for the treatment of delirium in ICU patients: the Modifying the Impact of ICU-Associated Neurological Dysfunction-USA (MIND-USA) Study and the Agents Intervening against Delirium in the Intensive Care Unit (AID-ICU) trial . The results were not statistically significant and more trial data are needed to provide higher certainty for the effects of haloperidol in these patients .

Propriétés

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034150
Record name Haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L
Record name SID855969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.8X10-11 mm Hg @ 25 °C /Estimated/
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

While haloperidol has demonstrated pharmacologic activity at a number of receptors in the brain, it exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain. Schizophrenia is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain. Dopamine-antagonizing medications such as haloperidol, therefore, are thought to improve psychotic symptoms by halting this over-production of dopamine. The optimal clinical efficacy of antipsychotics is associated with the blockade of approximately 60 % - 80 % of D2 receptors in the brain. While the exact mechanism is not entirely understood, haloperidol is known to inhibit the effects of dopamine and increase its turnover. Traditional antipsychotics, such as haloperidol, bind more tightly than dopamine itself to the dopamine D2 receptor, with dissociation constants that are lower than that for dopamine. It is believed that haloperidol competitively blocks post-synaptic dopamine (D2) receptors in the brain, eliminating dopamine neurotransmission and leading to the relief of delusions and hallucinations that are commonly associated with psychosis. It acts primarily on the D2-receptors and has some effect on 5-HT2 and α1-receptors, with negligible effects on dopamine D1-receptors. The drug also exerts some blockade of α-adrenergic receptors of the autonomic system. Antagonistic activity regulated through dopamine D2 receptors in the chemoreceptive trigger zone (CTZ) of the brain renders its antiemetic activity. Of the three D2-like receptors, only the D2 receptor is blocked by antipsychotic drugs in direct relation to their clinical antipsychotic abilities. Clinical brain-imaging findings show that haloperidol remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans. A common adverse effect of this drug is the development of extrapyramidal symptoms (EPS), due to this tight binding of haloperidol to the dopamine D2 receptor. Due to the risk of unpleasant and sometimes lifelong extrapyramidal symptoms, newer antipsychotic medications than haloperidol have been discovered and formulated. Rapid dissociation of drugs from dopamine D2 receptors is a plausible explanation for the improved EPS profile of atypical antipsychotics such as [DB00734]. This is also consistent with the theory of a lower affinity for D2 receptors for these drugs. As mentioned above, haloperidol binds tightly to the dopamine receptor, potentiating the risk of extrapyramidal symptoms, and therefore should only been used when necessary., Haloperidol has less prominent autonomic effects than do other antipsychotic drugs. It has little anticholinergic activity ... it blocks activation of alpha receptors by sympathomimetic amines but is much less potent than chlorpromazine in this action., Although the complex mechanism of the therapeutic effect is not clearly established, haloperidol is known to produce a selective effect on the central nervous system (CNS) by competitive blockade of postsynaptic dopamine (D2) receptors in the mesolimbic dopaminergic system and an increased turnover of brain dopamine to produce its tranquilizing effects. With subchronic therapy, depolarization blockade, or diminished firing rate of the dopamine neuron (decreased release) along with D2 postsynaptic blockade results in the antipsychotic action.
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Haloperidol

Color/Form

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

CAS RN

52-86-8
Record name Haloperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloperidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name haloperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name haloperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haloperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151.5 °C
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 4.0 g of 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1-butanol in 100 ml of chloroform was added 10 g of manganese dioxide (fine powder). And then the mixture was stirred at room temperature for 7 hours. The reaction product was filtered and the filtrate was concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone, melting at 150° - 151°C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloperidol
Reactant of Route 2
Reactant of Route 2
Haloperidol
Reactant of Route 3
Reactant of Route 3
Haloperidol
Reactant of Route 4
Reactant of Route 4
Haloperidol
Reactant of Route 5
Haloperidol
Reactant of Route 6
Haloperidol

Citations

For This Compound
348,000
Citations
B Granger, S Albu - Annals of Clinical Psychiatry, 2005 - Taylor & Francis
… haloperidol. In their findings, Delay and his staff underline the interest of haloperidol: the action of haloperidol … The detailed report of the cases underlines the effect of haloperidol upon …
Number of citations: 124 www.tandfonline.com
E Lonergan, J Luxenberg, JM Colford… - Cochrane Database …, 1996 - cochranelibrary.com
… The present study confirmed that haloperidol should not be used routinely to treat patients … of haloperidol on manifestations of agitation other than aggression, and that haloperidol …
Number of citations: 342 www.cochranelibrary.com
S Kudo, T Ishizaki - Clinical pharmacokinetics, 1999 - Springer
… of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol … of haloperidol in humans. The intrinsic clearances of the back-oxidation of reduced …
Number of citations: 323 link.springer.com
J Vella-Brincat, AD Macleod - Palliative medicine, 2004 - journals.sagepub.com
… The interconversion between reducedhaloperidol and haloperidol is subject to … haloperidol and clinical effect seen in some patients.The exact clinical significance of reducedhaloperidol …
Number of citations: 106 journals.sagepub.com
S Rahman, R Marwaha - StatPearls [internet], 2022 - ncbi.nlm.nih.gov
… Haloperidol is a first-generation (typical) antipsychotic that is a commonly used drug worldwide. Haloperidol … the use of haloperidol appropriately for management of various indications. …
Number of citations: 25 www.ncbi.nlm.nih.gov
J Volavka, T Cooper, P Czobor, I Bitter… - Archives of general …, 1992 - jamanetwork.com
• This study explored the relationships between plasma levels and the clinical effects of haloperidol in 176 acutely exacerbated schizophrenic or schizoaffective patients. After a single-…
Number of citations: 142 jamanetwork.com
M Campbell, LT Anderson, AM Small, R Perry… - Journal of Autism and …, 1982 - Springer
… to haloperidolplacebo-haloperidol or placebo-haloperidol-placebo treatment sequences. Statistically, haloperidol … In discrimination learning paradigm, children receiving haloperidol …
Number of citations: 148 link.springer.com
AK Shapiro, E Shapiro - The british journal of psychiatry, 1968 - cambridge.org
Gilles de la Tourette's syndrome is an unusual condition with undetermined aetiology, treatment, and prognosis (1, 2, 3). Less than 50 case studies have been reported in the literature. …
Number of citations: 160 www.cambridge.org
MW Jann, SR Saklad, L Ereshefsky, AL Richards… - …, 1986 - Springer
… concentrations of haloperidol and its reduced metabolite (reduced haloperidol) … Haloperidol and reduced haloperidol concentrations were determined by RIA. Reduced haloperidol was …
Number of citations: 160 link.springer.com
JG Csernansky, R Mahmoud… - New England Journal of …, 2002 - Mass Medical Soc
… haloperidol group (P=0.02). Of the 177 patients assigned to risperidone and the 188 assigned to haloperidol … percent for the haloperidol group (P<0.001); the risk ratio for relapse with …
Number of citations: 884 www.nejm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.